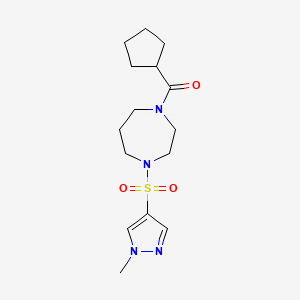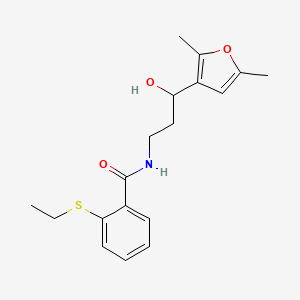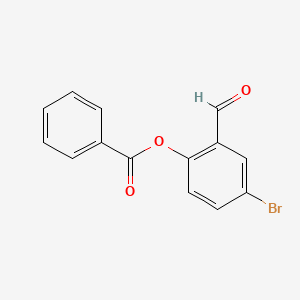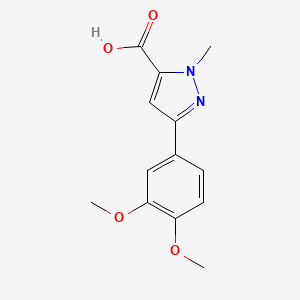
3-(3,4-dimethoxyphenyl)-1-methyl-1H-pyrazole-5-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “3-(3,4-dimethoxyphenyl)-1-methyl-1H-pyrazole-5-carboxylic acid” is a complex organic molecule. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. The pyrazole ring is substituted with a methyl group and a 3,4-dimethoxyphenyl group . The carboxylic acid group (-COOH) is a functional group often found in organic acids .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrazole ring, the 3,4-dimethoxyphenyl group, and the carboxylic acid group. The exact spatial arrangement of these groups would depend on the specific synthesis process and the stereochemistry of the starting materials .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. The carboxylic acid group is typically reactive and can participate in various reactions such as esterification and amide formation. The pyrazole ring and the 3,4-dimethoxyphenyl group may also influence the compound’s reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the carboxylic acid group could make the compound acidic. The compound’s solubility would be influenced by the polar carboxylic acid group and the less polar 3,4-dimethoxyphenyl and pyrazole groups .科学的研究の応用
Annular Tautomerism and Structural Studies
The annular tautomerism of the curcuminoid NH-pyrazoles : This study investigates the structures of NH-pyrazoles through X-ray crystallography and NMR spectroscopy, focusing on compounds with a phenol residue or lacking OH groups. The research highlights the tautomerism in solution and solid-state, contributing to our understanding of molecular structures and behaviors in pyrazole compounds (Cornago et al., 2009).
Photophysical Properties and Solvent Interactions
Synthesis and photophysical properties of new pyrazolines with triphenyl and ester derivatives : The study synthesizes new pyrazoline derivatives, focusing on their absorption, fluorescence properties, and solute-solvent interactions. It offers insights into the effect of solvent structure and polarity on the photophysical properties of pyrazoline molecules (Şenol et al., 2020).
Crystal Structure Analysis
3-[5-(4-Chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-3-yl]propionic acid and the corresponding methyl ester : This research presents the synthesis and crystallographic analysis of pyrazol-3-ylpropionic acid and its methyl ester. It highlights the challenges in identifying regioisomers and the role of X-ray analysis in determining molecular structures (Kumarasinghe et al., 2009).
Chemical Reactions and Synthesis of Derivatives
Reactions of 4-benzoyl-1,5-diphenyl-1H -pyrazole-3- carboxylic acid chloride with various hydroxylamines and carbazates : This paper discusses the conversion of 1H-pyrazole-3-carboxylic acid into various derivatives, including carboxamides and carbohydrazides, providing valuable information on the synthesis and structural characterization of pyrazole compounds (Korkusuz & Yıldırım, 2010).
Safety and Hazards
将来の方向性
The study of novel pyrazole derivatives is an active area of research in medicinal chemistry due to their diverse biological activities. Future research could explore the synthesis, characterization, and biological activity of “3-(3,4-dimethoxyphenyl)-1-methyl-1H-pyrazole-5-carboxylic acid” and related compounds .
特性
IUPAC Name |
5-(3,4-dimethoxyphenyl)-2-methylpyrazole-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O4/c1-15-10(13(16)17)7-9(14-15)8-4-5-11(18-2)12(6-8)19-3/h4-7H,1-3H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTYUTHSFDOYVCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC(=C(C=C2)OC)OC)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

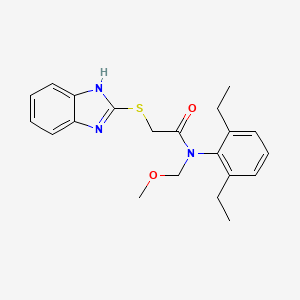
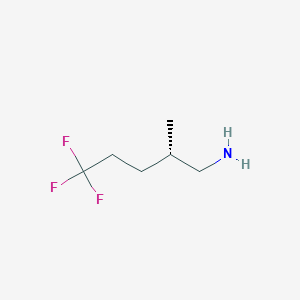
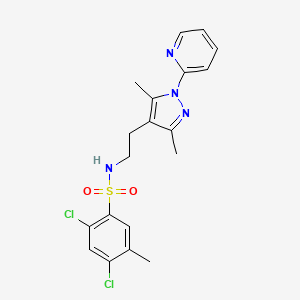
![N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2630622.png)

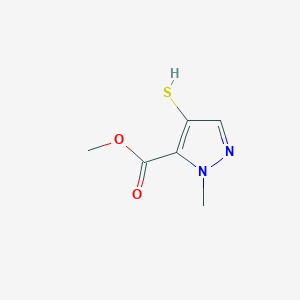

![3'-(4-methylphenyl)spiro[3H-indene-2,2'-oxirane]-1-one](/img/structure/B2630627.png)

